molecular formula C11H12Cl2N2O5 B194032 m-Chloramphenicol CAS No. 7411-65-6

m-Chloramphenicol

Cat. No.: B194032
CAS No.: 7411-65-6
M. Wt: 323.13 g/mol
InChI Key: FTMJFHVKAXPFIY-RKDXNWHRSA-N
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Description

Mechanism of Action

Target of Action

m-Chloramphenicol primarily targets the bacterial ribosome . The ribosome is a complex molecular machine that synthesizes proteins, which are essential for the survival and growth of bacteria. This compound binds to the 50S subunit of the bacterial ribosome , specifically interfering with the peptidyl transferase activity .

Mode of Action

This compound acts by binding to the bacterial ribosome and inhibiting protein synthesis . It blocks the peptidyl transferase activity, which is a crucial step in protein synthesis where amino acids are added to the growing peptide chain . This interaction with its target leads to the cessation of bacterial growth, making this compound a bacteriostatic agent .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve protein synthesis. By inhibiting the peptidyl transferase activity of the bacterial ribosome, this compound prevents the elongation of the protein chain, thereby disrupting protein synthesis . This disruption affects various downstream effects, as proteins play a vital role in most biological processes, including metabolism, cell structure, and response to environment.

Pharmacokinetics

This compound exhibits good bioavailability, with approximately 75-90% of the drug being absorbed after oral administration . It is extensively distributed to many tissues and body fluids, including cerebrospinal fluid and breast milk, and it crosses the placenta . The drug is metabolized by the liver to inactive products, with only 5 to 15% of this compound being excreted unchanged in the urine . The elimination half-life is approximately 4 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth. By disrupting protein synthesis, this compound prevents bacteria from producing essential proteins, leading to a halt in bacterial growth . In addition, this compound has been shown to induce abnormal differentiation and inhibit apoptosis in proliferating cells .

Action Environment

The action of this compound can be influenced by various environmental factors. Microbes play a vital role in the decomposition of this compound in the environment, and the biotransformation processes are especially dependent on synergistic interactions and metabolite exchanges among microbes . Environmental factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of this compound .

Safety and Hazards

Chloramphenicol should not be used topically because small amounts may be absorbed and, rarely, cause aplastic anemia . Hypersensitivity reactions are uncommon . Optic and peripheral neuritis may occur with prolonged use . The neonatal gray baby syndrome, which involves hypothermia, cyanosis, flaccidity, and circulatory collapse, is often fatal .

Future Directions

The in-depth understanding of the Chloramphenicol biotransformation mechanisms and microbial interactions will not only guide the bioremediation of organic pollutants but also provide valuable knowledge for environmental microbiology and biotechnological exploitation .

Biochemical Analysis

Biochemical Properties

m-Chloramphenicol plays a vital role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The initial biotransformation steps of this compound involve the oxidization at the C1-OH and C3-OH groups, the isomerization at C2, and the acetylation at C3-OH . A novel glucose-methanol-choline oxidoreductase responsible for the oxidization of the C3-OH group in Sphingomonas sp. and Caballeronia sp. has been identified .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial protein biosynthesis . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is through its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a highly potent inhibitor of bacterial protein biosynthesis .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, changes in the effects of this compound have been observed. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is lipid-soluble, allowing it to diffuse through the bacterial cell membrane . This property influences how it is transported and distributed within cells and tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-Chloramphenicol involves several steps, starting with the chlorination of chloramphenicol. The process typically includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the meta position.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: m-Chloramphenicol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydroxyl radicals generated through advanced oxidation processes.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Comparison with Similar Compounds

Uniqueness: m-Chloramphenicol is unique due to its specific chlorination at the meta position, which can influence its reactivity and interaction with bacterial ribosomes. This structural modification can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other chloramphenicol derivatives .

Properties

IUPAC Name

2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-2-1-3-7(4-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMJFHVKAXPFIY-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(CO)NC(=O)C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583572
Record name 2,2-Dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7411-65-6
Record name m-Chloramphenicol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007411656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name M-Chloramphenicol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name M-CHLORAMPHENICOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YPZ4SOM54
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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